molecular formula C11H8FNO B3090935 5-(3-Fluorophenyl)pyridin-3-ol CAS No. 1214377-86-2

5-(3-Fluorophenyl)pyridin-3-ol

Cat. No.: B3090935
CAS No.: 1214377-86-2
M. Wt: 189.19 g/mol
InChI Key: ORDSYNBRIHDYBU-UHFFFAOYSA-N
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Description

5-(3-Fluorophenyl)pyridin-3-ol is a useful research compound. Its molecular formula is C11H8FNO and its molecular weight is 189.19 g/mol. The purity is usually 95%.
The exact mass of the compound 5-(3-Fluorophenyl)pyridin-3-ol is 189.058992041 g/mol and the complexity rating of the compound is 188. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-(3-Fluorophenyl)pyridin-3-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(3-Fluorophenyl)pyridin-3-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(3-fluorophenyl)pyridin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8FNO/c12-10-3-1-2-8(4-10)9-5-11(14)7-13-6-9/h1-7,14H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORDSYNBRIHDYBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=CC(=CN=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90673383
Record name 5-(3-Fluorophenyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90673383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214377-86-2
Record name 5-(3-Fluorophenyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90673383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Comprehensive Spectroscopic Characterization of Biaryl Scaffolds: A Guide to 5-(3-Fluorophenyl)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of kinase inhibitors and GPCR ligands, the 3,5-disubstituted pyridine scaffold serves as a critical "hinge-binding" motif.[1] This guide provides a rigorous analytical framework for 5-(3-Fluorophenyl)pyridin-3-ol , a biaryl system combining a hydrogen-bond donor/acceptor (hydroxypyridine) with a metabolically stable lipophilic moiety (fluorophenyl).

This document moves beyond basic spectral assignment, focusing on the causality of spectral features —specifically how the fluorine substituent acts as a spin-active probe (


) to validate regiochemistry through scalar coupling in NMR.

Structural Elucidation Strategy

The characterization workflow prioritizes Mass Spectrometry (MS) for molecular weight confirmation, followed by Infrared Spectroscopy (IR) for functional group validation, and culminates in Nuclear Magnetic Resonance (NMR) for definitive structural solving.[1]

Analytical Workflow Diagram

AnalysisWorkflow cluster_NMR NMR Logic Gate Sample Crude Sample (Suzuki Coupling) MS LC-MS (ESI+) Target: m/z ~190.06 Sample->MS 1. Mass Conf. IR FT-IR (ATR) Target: -OH, C-F MS->IR 2. Funct. Groups NMR Multi-Nuclear NMR (1H, 13C, 19F) IR->NMR 3. Connectivity Validation Structure Validated NMR->Validation 4. Assignment H1 1H: Integ & Splitting NMR->H1 F19 19F: Regio-marker H1->F19 C13 13C: C-F Coupling F19->C13

Figure 1: Step-wise analytical workflow for biaryl pyridine characterization.

Mass Spectrometry (MS)

Objective: Confirm molecular formula (


) and assess purity.
Protocol
  • Ionization: Electrospray Ionization (ESI) in Positive Mode (+).

  • Mobile Phase: 0.1% Formic Acid in Water/Acetonitrile (Gradient).[1]

  • Rationale: Pyridines are basic; protonation at the pyridyl nitrogen is favorable, yielding a strong

    
     signal.
    
Data Interpretation
ParameterExpected ValueMechanistic Insight
Monoisotopic Mass 189.06 g/mol Base peak.[1]
Observed Ion

190.07 m/z Protonation at Pyridine-N.
Isotopic Pattern M (100%), M+1 (~12%)Consistent with 11 Carbons (

).[1] No Br/Cl isotopes.[1]
Fragmentation m/z ~170 (Loss of HF)Characteristic of fluorinated aromatics.[1]
Fragmentation m/z ~162 (Loss of CO)Characteristic of phenols/pyridinols (CO extrusion).[1]

Self-Validating Check: The absence of an M+2 peak confirms the complete removal of any brominated starting materials (e.g., 3-bromo-5-hydroxypyridine) often used in Suzuki couplings.[1]

Infrared Spectroscopy (IR)

Objective: Identify the hydroxyl group and fluorinated aromatic system.

Key Diagnostic Bands[1]
  • O-H Stretching (

    
    ):  Broad band indicating hydrogen bonding.[1] In pyridinols, this can be particularly broad due to intermolecular H-bonding with the pyridine nitrogen.[1]
    
  • C-F Stretching (

    
    ):  Strong, sharp band.[1] The C-F bond is highly polarized, resulting in a large dipole moment change during vibration.[1]
    
  • Pyridine Ring Breathing (

    
    ):  Diagnostic C=N/C=C skeletal vibrations.[1]
    

Nuclear Magnetic Resonance (NMR)

Objective: Definitive structural assignment using Scalar Coupling (


) logic.
H NMR (Proton)

Solvent: DMSO-


 (to prevent OH proton exchange and sharpen peaks).

The spectrum is divided into two zones: the Pyridine Core (3 protons) and the Fluorophenyl Ring (4 protons).

Zone A: Pyridine Protons (Singlet-like) The 3,5-substitution pattern isolates the pyridine protons, preventing strong vicinal coupling (


).[1] They appear as singlets with fine meta-coupling (

).
  • H2 (

    
     ppm):  Flanked by N and OH.[1] Typically the most deshielded singlet.
    
  • H6 (

    
     ppm):  Flanked by N and the Phenyl ring.[1] Deshielded by the aromatic ring current.
    
  • H4 (

    
     ppm):  Located between the OH and Phenyl groups.[1] Shielded relative to H2/H6.[1]
    

Zone B: 3-Fluorophenyl Protons (Coupled) The fluorine atom (


) splits adjacent protons, creating distinct multiplet patterns.
  • H2' (Ortho to F): Doublet of triplets or "long" doublet.[1] Large

    
     (~10 Hz).
    
  • H4' (Para to bridge, Ortho to F): Triplet-like. Split by F (

    
    ) and H5' (
    
    
    
    ).[1]
  • H5' (Meta to F): Multiplet (pseudo-quartet).[1] Split by H4', H6', and F (

    
    ).
    
C NMR (Carbon)

The "Ruler" of Fluorine Coupling: Fluorine-Carbon coupling is the gold standard for assigning the phenyl ring carbons. The magnitude of


 decreases with distance.
Carbon PositionAssignmentCoupling Constant (

)
Signal Appearance
C-F (C3') Ipso

Large Doublet
C2', C4' Ortho

Medium Doublet
C1', C5' Meta

Small Doublet
C6' Para

Singlet/Broad
F NMR

Diagnostic Shift:

  • Signal: Single sharp peak.[1]

  • Shift Range:

    
     to 
    
    
    
    ppm (typical for meta-substituted fluoroarenes).[1]
  • Utility: Integration of this peak against an internal standard (e.g.,

    
    -trifluorotoluene) is the most accurate method for quantitative purity analysis (qNMR).[1]
    

Experimental Protocols

Protocol A: NMR Sample Preparation

Goal: Maximize signal-to-noise (S/N) and resolution.

  • Mass: Weigh 5–10 mg of the solid compound.

  • Solvent: Add 0.6 mL of DMSO-

    
     (99.9% D).[1]
    
    • Note: Avoid CDCl

      
       if the pyridinol is zwitterionic or poorly soluble; DMSO ensures solubility and stabilizes the OH proton signal.
      
  • Tube: Transfer to a precision 5mm NMR tube.

  • Acquisition:

    • Run

      
      H (16 scans, 
      
      
      
      ).
    • Run

      
      F (decoupled or coupled).
      
    • Run

      
      C (minimum 512 scans for quaternary carbons).[1]
      
Protocol B: LC-MS Purity Check
  • Column: C18 Reverse Phase (

    
     mm, 1.7 µm).[1]
    
  • Gradient: 5% to 95% B over 3 minutes (A: Water + 0.1% FA; B: MeCN + 0.1% FA).

  • Flow Rate: 0.6 mL/min.

  • Detection: UV (254 nm) and MS (ESI+).[1]

Logic of Structural Confirmation (Graphviz)[1]

This diagram illustrates the decision logic used to distinguish the target compound from potential regioisomers (e.g., 4-fluorophenyl or 2-hydroxypyridine isomers).

StructureLogic cluster_H 1H NMR Validation Start Unknown Isomer? F_NMR 19F NMR Check Start->F_NMR Dec1 Shift -113 ppm? F_NMR->Dec1 Dec2 Splitting Pattern? Dec1->Dec2 No MetaF Meta-F (3-F) Confirmed Dec1->MetaF Yes ParaF Para-F (4-F) (-118 ppm) Dec2->ParaF Simple tt OrthoF Ortho-F (2-F) (-120+ ppm) Dec2->OrthoF Complex H_Pattern Pyridine Region: 3 Singlets = 3,5-subst MetaF->H_Pattern Confirm Core

Figure 2: Logic tree for distinguishing fluorine regioisomers.

References

  • Suzuki-Miyaura Coupling of Pyridines

    • Mechanism and Protocols: "Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol."[2] Organic Syntheses, 2016.[1]

  • Fluorine NMR Prediction & Shifts

    • Chemical Shift Data: "Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study." NIH/PubMed, 2020.[1]

  • Mass Spectrometry of Fluorinated Aromatics

    • Fragmentation Patterns: "Fragmentation and Interpretation of Spectra."[1] Whitman College / LibreTexts.[1]

  • C-F Coupling Constants

    • 13C NMR Data: "Carbon-fluorine coupling constants."[1][3][4] ResearchGate, 2025.[1]

Sources

An In-depth Technical Guide to the Potential Therapeutic Targets of 5-(3-Fluorophenyl)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The compound 5-(3-Fluorophenyl)pyridin-3-ol represents a novel chemical entity with significant therapeutic potential, integrating the pharmacologically active pyridin-3-ol core with a fluorinated phenyl substituent. This guide provides a comprehensive analysis of its prospective therapeutic targets, drawing upon structure-activity relationships of analogous compounds and established principles of medicinal chemistry. We will explore potential applications in oncology, neurodegenerative disorders, and infectious diseases, detailing the scientific rationale and proposing robust experimental workflows for target validation. This document serves as a foundational resource for researchers embarking on the preclinical evaluation of this promising molecule.

Introduction: Unveiling the Therapeutic Promise of a Novel Scaffold

The pyridine ring is a ubiquitous motif in medicinal chemistry, forming the core of numerous approved drugs with diverse therapeutic applications, including antimicrobial, antiviral, anticancer, and anti-inflammatory agents[1][2]. Its polarity and ionizable nature often enhance the solubility and bioavailability of drug candidates[1][2]. The hydroxypyridine scaffold, in particular, is associated with a range of biological activities, including antioxidant and neuroprotective effects, partly due to its structural resemblance to vitamin B6[3][4].

The introduction of a fluorine atom to a phenyl ring is a common strategy in drug design to modulate pharmacokinetic and pharmacodynamic properties. Fluorine's high electronegativity can alter the electronic properties of the molecule, potentially leading to enhanced binding affinity for target proteins, increased metabolic stability, and improved membrane permeability[5].

5-(3-Fluorophenyl)pyridin-3-ol combines these key structural features, suggesting a high probability of clinically relevant biological activity. This guide will dissect the molecule's structural components to postulate its most likely therapeutic targets and provide a roadmap for their experimental validation.

Postulated Therapeutic Arenas and Molecular Targets

Based on the known activities of phenylpyridine and pyridin-3-ol derivatives, we have identified three primary areas of therapeutic potential for 5-(3-Fluorophenyl)pyridin-3-ol: oncology, neuroprotection, and antimicrobial therapy.

Oncology: Targeting Aberrant Signaling in Cancer

The pyridine scaffold is present in numerous anticancer agents, and its derivatives have demonstrated potent antiproliferative activity against various cancer cell lines[6][7]. The fluorophenyl group can further enhance this activity.

Potential Molecular Targets:

  • Protein Kinases: Many pyridine-containing compounds are potent kinase inhibitors. The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, a key interaction in the ATP-binding pocket of many kinases. Imatinib, a landmark anticancer drug, features a pyridine ring and targets the ABL kinase[8].

  • Immune Checkpoint Proteins (e.g., PD-L1): Recent research has shown that small molecules with phenyl-pyrazolone scaffolds, which share some structural similarities with phenyl-pyridinol, can act as inhibitors of the PD-1/PD-L1 interaction, a critical immune checkpoint in cancer therapy[9]. The phenylpyridine core could potentially mimic this interaction.

  • Tubulin: Certain pyridine derivatives have been shown to interfere with microtubule dynamics by binding to tubulin, leading to cell cycle arrest and apoptosis.

Proposed Validating Experiments:

A tiered screening approach is recommended to efficiently identify the most promising oncological targets.

Table 1: Experimental Workflow for Oncological Target Validation

Tier Experiment Purpose Methodology
1 Broad-Spectrum Kinase Panel Screen To identify potential kinase targets.In vitro radiometric or fluorescence-based assays against a panel of several hundred kinases.
1 Cancer Cell Line Proliferation Assays To assess broad antiproliferative activity.MTT or CellTiter-Glo assays on a diverse panel of cancer cell lines (e.g., NCI-60).
2 PD-1/PD-L1 Inhibition Assay To evaluate immunomodulatory potential.Homogeneous Time-Resolved Fluorescence (HTRF) or ELISA-based assays to measure the disruption of the PD-1/PD-L1 interaction.
2 Tubulin Polymerization Assay To investigate effects on microtubule dynamics.In vitro assay measuring the change in turbidity or fluorescence upon tubulin polymerization in the presence of the compound.
3 Cell-Based Target Engagement Assays To confirm target interaction in a cellular context.Cellular Thermal Shift Assay (CETSA) or NanoBRET™ Target Engagement Assays for specific, identified targets.
3 Mechanism of Action Studies To elucidate the downstream effects of target inhibition.Western blotting for key signaling pathway proteins, cell cycle analysis by flow cytometry, and apoptosis assays (e.g., Annexin V staining).

Experimental Protocol: In Vitro Kinase Inhibition Assay (Example)

  • Preparation of Reagents:

    • Recombinant kinase enzyme.

    • Kinase-specific substrate peptide.

    • ATP (at a concentration close to the Km for the specific kinase).

    • Assay buffer (containing MgCl2, DTT, and BSA).

    • 5-(3-Fluorophenyl)pyridin-3-ol dissolved in DMSO at various concentrations.

  • Assay Procedure (e.g., for a radiometric assay):

    • In a 96-well plate, add the assay buffer, substrate, and the test compound.

    • Initiate the reaction by adding the kinase enzyme.

    • Incubate at 30°C for a specified time (e.g., 60 minutes).

    • Start the phosphorylation reaction by adding [γ-32P]ATP.

    • Incubate for the optimal reaction time.

    • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

    • Transfer the reaction mixture to a phosphocellulose filter plate.

    • Wash the plate to remove unincorporated [γ-32P]ATP.

    • Measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Logical Flow of Oncological Target Validation

G A Tier 1: Broad Screening B Kinase Panel Screen A->B C Cell Line Proliferation Assays A->C D Tier 2: Focused Assays B->D Identified Kinase Hits C->D Active Cell Lines E PD-1/PD-L1 Inhibition D->E F Tubulin Polymerization D->F G Tier 3: Target Validation & MoA E->G Confirmed Activity F->G Confirmed Activity H Cellular Target Engagement G->H I Mechanism of Action Studies G->I

Caption: Tiered approach for oncological target validation.

Neuroprotection: Combating Oxidative Stress and Neuroinflammation

3-Hydroxypyridine derivatives have shown promise as neuroprotective agents, with some exhibiting antihypoxic and antiamnestic effects[3]. The antioxidant properties of the pyridin-3-ol moiety are key to this activity[4]. The fluorophenyl group can enhance blood-brain barrier penetration, a critical factor for CNS-acting drugs.

Potential Molecular Targets:

  • Monoamine Oxidase B (MAO-B): Inhibition of MAO-B is a validated strategy for treating Parkinson's disease. The structure of 5-(3-Fluorophenyl)pyridin-3-ol shares some similarities with known MAO-B inhibitors.

  • Amyloid-β (Aβ) Aggregation: Fluorinated compounds have been shown to inhibit the aggregation of Aβ peptides, a hallmark of Alzheimer's disease[10][11].

  • N-methyl-D-aspartate (NMDA) Receptors: Overactivation of NMDA receptors contributes to excitotoxicity in various neurological disorders. Pyridine derivatives have been explored as NMDA receptor antagonists.

Proposed Validating Experiments:

Table 2: Experimental Workflow for Neuroprotective Target Validation

Experiment Purpose Methodology
MAO-B Inhibition Assay To determine the inhibitory activity against MAO-B.Fluorometric or radiometric assay using a specific MAO-B substrate (e.g., kynuramine).
Aβ Aggregation Assay To assess the effect on Aβ fibril formation.Thioflavin T (ThT) fluorescence assay to monitor the kinetics of Aβ aggregation.
NMDA Receptor Binding Assay To measure the affinity for NMDA receptors.Radioligand binding assay using a labeled NMDA receptor antagonist (e.g., [3H]MK-801).
In Vitro Neuroprotection Assays To evaluate the protective effect in cellular models of neurotoxicity.Cell viability assays (e.g., LDH release) in neuronal cell lines (e.g., SH-SY5Y) exposed to neurotoxins (e.g., MPP+, glutamate, or Aβ oligomers).
Blood-Brain Barrier Permeability Assay To predict CNS penetration.Parallel Artificial Membrane Permeability Assay (PAMPA) or in vitro models using brain endothelial cells.

Signaling Pathway for Neuroprotection

G A 5-(3-Fluorophenyl)pyridin-3-ol B Inhibition of MAO-B A->B C Inhibition of Aβ Aggregation A->C D NMDA Receptor Antagonism A->D E Reduced Oxidative Stress B->E F Reduced Aβ Plaque Formation C->F G Reduced Excitotoxicity D->G H Neuroprotection E->H F->H G->H

Caption: Potential neuroprotective mechanisms of action.

Antimicrobial Therapy: A New Weapon Against Drug-Resistant Pathogens

Pyridine derivatives are a well-established class of antimicrobial agents[2][12][13]. The incorporation of a fluorine atom can enhance the antibacterial activity of a compound.

Potential Molecular Targets:

  • Bacterial DNA Gyrase and Topoisomerase IV: These enzymes are essential for bacterial DNA replication and are the targets of quinolone antibiotics. The pyridine ring can mimic the quinolone core in interacting with these enzymes.

  • Bacterial Cell Wall Synthesis: Some pyridine derivatives inhibit enzymes involved in the synthesis of peptidoglycan, a critical component of the bacterial cell wall.

  • Fungal Ergosterol Biosynthesis: In fungi, pyridine-containing compounds can inhibit enzymes like lanosterol 14α-demethylase, which is crucial for the synthesis of ergosterol, a key component of the fungal cell membrane.

Proposed Validating Experiments:

Table 3: Experimental Workflow for Antimicrobial Target Validation

Experiment Purpose Methodology
Minimum Inhibitory Concentration (MIC) Determination To assess the antimicrobial potency against a panel of clinically relevant bacteria and fungi.Broth microdilution method according to CLSI guidelines.
DNA Gyrase/Topoisomerase IV Inhibition Assay To determine the inhibitory activity against these bacterial enzymes.Supercoiling or relaxation assays using purified enzymes and plasmid DNA.
Bacterial Cell Wall Synthesis Assay To investigate the effect on peptidoglycan synthesis.Incorporation assays using radiolabeled precursors (e.g., [14C]N-acetylglucosamine).
Fungal Ergosterol Biosynthesis Assay To measure the inhibition of ergosterol production.GC-MS analysis of the sterol composition of fungal cells treated with the compound.
Time-Kill Kinetic Assays To determine if the compound is bactericidal or bacteriostatic.Viable cell counting over time after exposure to the compound at different concentrations.

Conclusion and Future Directions

5-(3-Fluorophenyl)pyridin-3-ol is a promising chemical scaffold with the potential to yield novel therapeutics across multiple disease areas. The structural combination of a pyridin-3-ol core and a fluorinated phenyl ring suggests a high likelihood of interaction with key biological targets in oncology, neurodegeneration, and infectious diseases. The experimental workflows outlined in this guide provide a clear and logical path for the systematic evaluation of these potential therapeutic applications. Further investigation into the structure-activity relationships of this compound class, coupled with advanced computational modeling, will be instrumental in optimizing its pharmacological profile and accelerating its journey towards clinical development.

References

  • Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and M
  • Therapeutic effect of pyridine derivatives.
  • Fluorinated phenylalanines: synthesis and pharmaceutical applic
  • Conversion of 5-Hydroxymethylfurfural Into 6-(Hydroxymethyl)pyridin-3-ol: A Pathway for the Formation of Pyridin-3-ols in Honey and Model Systems - PubMed. (Source: Google Search)
  • Proanthocyanidins and Flavan-3-Ols in the Prevention and Treatment of Periodontitis-Antibacterial Effects - PubMed. (Source: Google Search)
  • Pyridine derivatives as preferable scaffolds for the process of discovering new drugs - ResearchG
  • Search for new drugs: Synthesis and pharmacological properties of a new 3-hydroxypyridine derivative - ResearchG
  • Novel PD-L1-Targeted Phenyl-Pyrazolone Derivatives with Antioxidant Properties - MDPI. (Source: Google Search)
  • Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggreg
  • Optimization and Antibacterial Evaluation of Novel 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivatives Containing a Pyrimidine Substituted Piperazine - NIH. (Source: Google Search)
  • Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC - NIH. (Source: Google Search)
  • The Structure–Antiproliferative Activity Relationship of Pyridine Deriv
  • MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity - Frontiers. (Source: Google Search)
  • Pyridine: the scaffolds with significant clinical diversity - RSC Publishing. (Source: Google Search)
  • Exploring 3-Hydroxypyridine: Properties, Applications, and Industry Insights. (Source: Google Search)
  • Structure‐Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid‐β Aggregation | Request PDF - ResearchG

Sources

Mechanism of Action Studies for Pyridin-3-ol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Pyridin-3-ol (3-hydroxypyridine) derivatives represent a privileged scaffold in medicinal chemistry, exhibiting pleiotropic pharmacology ranging from neuroprotection to oncology. Their structural similarity to the phenolic moiety of tyrosine and the cofactor pyridoxine (Vitamin B6) allows them to participate in critical hydrogen bonding networks, metal chelation, and radical scavenging activities. This guide provides a rigorous technical framework for elucidating the Mechanism of Action (MoA) of these derivatives, focusing on three core therapeutic axes: Cholinergic Modulation , Oxidative Stress Mitigation , and Kinase Inhibition .

Chemical Foundation: The Pharmacophore

The pyridin-3-ol core is not merely a structural spacer; it is a functional pharmacophore.

  • H-Bond Donor/Acceptor: The hydroxyl group at C3 acts as a hydrogen bond donor, while the pyridine nitrogen serves as an acceptor. This dual functionality mimics the tyrosine residue often found in enzyme active sites.

  • Zwitterionic Character: At physiological pH, the equilibrium between the neutral enol and the zwitterionic form influences membrane permeability and target binding kinetics.

  • Radical Stability: The ability to stabilize unpaired electrons via resonance across the pyridine ring is central to its antioxidant capacity.

Core Mechanism I: Cholinergic Modulation (AChE Inhibition)

Therapeutic Context: Alzheimer’s Disease (AD) and neurodegenerative disorders.[1][2][3] Mechanism: Many pyridin-3-ol derivatives, particularly carbamates, function as pseudo-irreversible or mixed-type inhibitors of Acetylcholinesterase (AChE). They often bridge the Catalytic Anionic Site (CAS) and the Peripheral Anionic Site (PAS) within the enzyme gorge.

2.1 Mechanistic Pathway
  • PAS Entry: The pyridine nitrogen (often quaternized or protonated) engages in cation-

    
     interactions with Trp286  at the PAS.
    
  • Gorge Traversal: The linker region positions the molecule down the gorge.

  • CAS Engagement: The 3-hydroxyl or carbamate moiety forms hydrogen bonds with Ser203 or His447 (catalytic triad), preventing acetylcholine hydrolysis.

2.2 Visualization: AChE Dual Binding Pathway

AChE_Inhibition Inhibitor Pyridin-3-ol Derivative AChE_Free AChE Enzyme (Active) Inhibitor->AChE_Free Diffusion PAS_Complex PAS Interaction (Trp286 Cation-Pi) AChE_Free->PAS_Complex Initial Recognition CAS_Complex CAS Interaction (Ser203/His447) PAS_Complex->CAS_Complex Gorge Traversal Inhibited_Complex Stable Inhibitor-Enzyme Complex CAS_Complex->Inhibited_Complex H-Bond Stabilization Inhibited_Complex->AChE_Free Slow Dissociation (Pseudo-irreversible) Neuroprotection Sustained ACh Levels (Cognitive Enhancement) Inhibited_Complex->Neuroprotection Hydrolysis Blocked

Figure 1: Logical flow of dual-site Acetylcholinesterase inhibition by pyridin-3-ol derivatives.

2.3 Experimental Protocol: Modified Ellman’s Assay

Objective: Determine


 and mode of inhibition (Mixed vs. Competitive).
Criticality:  Standard Ellman’s can yield false positives with pyridine derivatives due to chemical hydrolysis of the substrate. This modified protocol includes a "blank-correction" step.

Workflow:

  • Buffer Prep: 0.1 M Phosphate buffer (pH 8.0) is critical; pyridin-3-ol ionization is pH-dependent.

  • Enzyme Incubation: Incubate AChE (0.05 U/mL) with the test compound (0.1 nM – 100 µM) for 20 minutes at 25°C. Note: Pre-incubation allows for the establishment of slow-onset inhibition typical of high-affinity binders.

  • Substrate Addition: Add DTNB (Ellman’s reagent) and Acetylthiocholine iodide (ATCh).

  • Kinetic Read: Measure Absorbance at 412 nm every 30s for 5 mins.

  • Self-Validation Step (The "False Positive" Check): Run a parallel well with no enzyme (Buffer + Compound + DTNB + ATCh). If absorbance increases, the compound itself is hydrolyzing ATCh or reacting with DTNB (common with reactive -OH groups). Subtract this slope from the enzyme data.

Core Mechanism II: Oxidative Stress Modulation

Therapeutic Context: Ischemia-reperfusion injury and neuroprotection. Mechanism: Pyridin-3-ol derivatives act as chain-breaking antioxidants via two primary pathways:

  • Hydrogen Atom Transfer (HAT): Direct quenching of peroxyl radicals (ROO•).

  • Single Electron Transfer – Proton Transfer (SET-PT): Electron donation followed by deprotonation.

3.1 Visualization: Radical Scavenging Cycle

Antioxidant_Cycle cluster_SET SET-PT Pathway ROO_Radical Peroxyl Radical (ROO•) NonRadical Non-Radical Product (ROOH) ROO_Radical->NonRadical +H• PyOH Pyridin-3-ol (Enol Form) PyO_Radical Pyridoxyl Radical (Resonance Stabilized) PyOH->PyO_Radical HAT Mechanism (-H•) PyOH•+ PyOH•+ PyOH->PyOH•+ -e⁻ Dimer Dimerized/Excreted Product PyO_Radical->Dimer Termination PyOH•+->PyO_Radical -H⁺

Figure 2: Radical scavenging mechanisms (HAT and SET-PT) of the pyridin-3-ol pharmacophore.

3.2 Experimental Protocol: Cellular ROS Quantification

Objective: Verify antioxidant activity in a biological system (superior to cell-free DPPH assays). Cell Line: SH-SY5Y (Neuroblastoma).

Workflow:

  • Seeding: Plate cells at

    
     cells/well in 96-well black plates.
    
  • Pre-treatment: Treat with Pyridin-3-ol derivative (1-50 µM) for 24h.

  • Stress Induction: Wash cells, then expose to

    
     (100 µM)  or Glutamate  for 2 hours. Causality: This mimics oxidative burst.
    
  • Probe Loading: Add DCFH-DA (10 µM). Intracellular esterases cleave DCFH-DA to non-fluorescent DCFH.

  • Detection: ROS oxidizes DCFH to fluorescent DCF. Measure Fluorescence (Ex/Em: 485/535 nm).

  • Validation: Use N-Acetylcysteine (NAC) as a positive control. If the derivative outperforms NAC at equimolar concentrations, it suggests a specific mitochondrial protection mechanism beyond simple scavenging.

Core Mechanism III: Kinase Target Engagement

Therapeutic Context: Oncology (PI3K/Akt/mTOR pathway inhibition). Mechanism: Pyridin-3-ol derivatives, particularly when fused (e.g., pyrazolopyridines), bind to the ATP-binding pocket of kinases. The pyridine nitrogen often accepts a H-bond from the "hinge region" of the kinase.

4.1 Visualization: Kinase Signaling Blockade

Kinase_Inhibition GF Growth Factor RTK RTK Receptor GF->RTK PI3K PI3K (Target) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Blocked Inhibitor Pyridin-3-ol Derivative Inhibitor->PI3K ATP-Competitive Binding (Hinge Region) Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation mTOR->Proliferation

Figure 3: Interruption of the PI3K/Akt oncogenic signaling cascade by ATP-competitive inhibition.

4.2 Experimental Protocol: Surface Plasmon Resonance (SPR)

Objective: Direct physical validation of binding affinity (


) and kinetics (

). Why SPR? Unlike enzymatic assays, SPR proves direct binding rather than just functional inhibition, ruling out artifacts like aggregation.

Workflow:

  • Chip Preparation: Immobilize the target Kinase (e.g., PI3K

    
    ) on a CM5 sensor chip via amine coupling. Target density: ~2000 RU.
    
  • Compound Injection: Inject the pyridin-3-ol derivative at 5 concentrations (0.1x to 10x expected

    
    ).
    
    • Flow rate: 30 µL/min (minimizes mass transport limitation).

    • Buffer: HBS-EP+ with 1% DMSO (Must match compound solvent exactly to avoid "bulk effect" jumps).

  • Regeneration: Use mild acid (Glycine pH 2.5) to strip the compound if dissociation is slow.

  • Analysis: Fit data to a 1:1 Langmuir binding model .

    • Success Criteria:

      
       value < 10% of 
      
      
      
      .
Advanced Characterization: SAR Insights

To guide lead optimization, the following Structure-Activity Relationship (SAR) trends are established for this scaffold:

Structural ModificationEffect on AChE ActivityEffect on Antioxidant ActivityEffect on Kinase Selectivity
3-OH unsubstituted Moderate BindingHigh (Essential for HAT)Low (Poor hydrophobic fit)
3-O-Carbamate High (Covalent/Pseudo-irreversible)Low (OH blocked)Moderate
N-Benzyl Quaternization High (PAS interaction via cation-

)
NeutralLow (Too polar for ATP pocket)
C2/C6 Aryl Fusion ModerateModerateHigh (Mimics Adenine of ATP)
References
  • ResearchGate. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. Retrieved from [Link][1][4]

  • NIH/PubMed Central. (2017). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors. Retrieved from [Link]

  • MDPI. (2023). Inhibition of Acetylcholinesterase by Novel Lupinine Derivatives. Retrieved from [Link]

  • NIH/PubMed. (2020). Synthesis and evaluation of antioxidant activity of some novel hydroxypyridinone derivatives. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Scalable Synthesis of 5-(3-Fluorophenyl)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 5-(3-fluorophenyl)pyridin-3-ol , a privileged scaffold in medicinal chemistry often utilized in the development of kinase inhibitors and nicotinic acetylcholine receptor ligands.[1]

While many protocols suggest protecting the phenolic hydroxyl group prior to coupling, this guide presents a direct coupling strategy using 5-bromo-3-pyridinol.[1] This approach improves atom economy by eliminating two synthetic steps (protection/deprotection) while maintaining high yields (>75%).[1] The protocol addresses specific challenges associated with amphoteric pyridinols, particularly catalyst poisoning and pH-dependent solubility during workup.[1]

Strategic Analysis & Retrosynthesis

The synthesis relies on the formation of the biaryl C–C bond between the electron-deficient pyridine ring and the electron-rich fluorophenyl ring.[1]

Mechanistic Considerations
  • Catalyst Selection: The free hydroxyl group on the pyridine can coordinate to Palladium, potentially poisoning the catalyst.[1] We utilize Pd(dppf)Cl₂[1][2]·DCM , a bidentate ferrocenyl ligand system that resists de-ligation and remains active even in the presence of free phenols.[1]

  • Base Selection: A carbonate base (

    
     or 
    
    
    
    ) is preferred over phosphates to ensure sufficient deprotonation of the boronic acid without causing aggressive side reactions with the pyridine nitrogen.[1]
Retrosynthetic Map

The following diagram illustrates the disconnection strategy and the decision logic for the direct vs. protected routes.

Retrosynthesis Target Target: 5-(3-Fluorophenyl)pyridin-3-ol DirectRoute Route A: Direct Coupling (High Atom Economy) Target->DirectRoute ProtectedRoute Route B: O-Protection Strategy (If Route A fails due to poisoning) Target->ProtectedRoute Precursor1 5-Bromo-3-pyridinol (Commercially Available) Precursor2 3-Fluorophenylboronic acid DirectRoute->Precursor1 DirectRoute->Precursor2 ProtectedRoute->Precursor1 + MeI or BnBr

Figure 1: Retrosynthetic analysis comparing the direct coupling approach (Route A) against the protection-group strategy (Route B).

Materials & Equipment

Table 1: Reagents and Stoichiometry
ReagentMW ( g/mol )Equiv.Mass/VolRole
5-Bromo-3-pyridinol 174.001.05.00 gLimiting Reagent
3-Fluorophenylboronic acid 139.921.24.82 gCoupling Partner
Pd(dppf)Cl₂[1][3]·CH₂Cl₂ 816.640.051.17 gCatalyst
Sodium Carbonate (

)
105.993.09.13 gBase
1,4-Dioxane --50 mLSolvent (Organic)
Water (Deionized) --15 mLSolvent (Aqueous)

Equipment Requirements:

  • Three-neck round-bottom flask (250 mL) with reflux condenser.[1]

  • Nitrogen or Argon gas line with bubbler.[1]

  • Oil bath set to 90°C.

  • pH meter or precision pH strips (range 4–8).[1]

Experimental Protocol (Direct Coupling)

Phase 1: Reaction Setup
  • Charge: To a clean, dry 250 mL three-neck flask equipped with a magnetic stir bar, add 5-bromo-3-pyridinol (5.00 g, 28.7 mmol), 3-fluorophenylboronic acid (4.82 g, 34.4 mmol), and

    
      (9.13 g, 86.1 mmol).
    
  • Solvent Addition: Add 1,4-dioxane (50 mL) and deionized water (15 mL).

  • Degassing (Critical): Sparge the heterogeneous mixture with nitrogen for 15 minutes. Note: Oxygen removal is vital to prevent homocoupling of the boronic acid and catalyst deactivation.[1]

  • Catalyst Addition: Under a positive stream of nitrogen, add Pd(dppf)Cl₂[1]·CH₂Cl₂ (1.17 g, 1.43 mmol).[1]

  • Reaction: Heat the mixture to 90°C (internal temperature) under nitrogen for 4–6 hours. Monitor by HPLC or TLC (Eluent: 5% MeOH in DCM).

Phase 2: Workup & Isolation

The amphoteric nature of the product requires precise pH control.[1]

  • Cooling: Allow the reaction mixture to cool to room temperature.

  • Filtration: Filter the mixture through a pad of Celite to remove palladium black. Wash the pad with EtOAc (50 mL).[1]

  • Phase Separation: Transfer filtrate to a separatory funnel. Separate the layers. The product may distribute between both; therefore, retain both initially.[1]

  • pH Adjustment:

    • Combine the aqueous and organic layers.[1]

    • Carefully adjust the pH to 6.5–7.0 using 1M HCl.[1]

    • Observation: The product, 5-(3-fluorophenyl)pyridin-3-ol, is least soluble at its isoelectric point (~pH 6.[1]5) and may precipitate.[1]

  • Extraction: Extract the neutralized mixture with EtOAc (3 x 50 mL). If the product precipitated in step 4, collect it by filtration first, then extract the mother liquor.[1]

  • Drying: Dry combined organic extracts over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
Phase 3: Purification[1]
  • Flash Chromatography: Purify the crude residue on silica gel.[1]

    • Mobile Phase: Gradient of 0% to 10% Methanol in Dichloromethane (DCM).[1]

    • Note: The free phenol can streak on silica.[1] Adding 1% Triethylamine to the eluent can improve peak shape, but requires extended drying to remove the amine.[1]

  • Crystallization (Optional): Recrystallize from Ethanol/Hexane if high purity (>99%) is required for biological assays.

Process Control & Troubleshooting

Critical Process Parameters (CPP)
  • Inert Atmosphere: Failure to degas effectively often leads to incomplete conversion (<50%) and high levels of 3,3'-difluorobiphenyl (homocoupling byproduct).[1]

  • pH Control: If the workup pH is <4 (pyridinium salt forms) or >9 (phenolate forms), the product will remain in the aqueous phase, leading to massive yield loss.[1]

Troubleshooting Logic

Use the following decision tree to resolve common synthetic issues.

Troubleshooting Start Issue: Low Yield or Incomplete Reaction CheckTLC Check TLC/HPLC Start->CheckTLC Decision1 Starting Material (Bromide) Remains? CheckTLC->Decision1 SM_Yes Yes Decision1->SM_Yes SM_No No (SM Consumed) Decision1->SM_No O2Check Did reaction turn black immediately? (Pd precipitation) SM_Yes->O2Check DegasFail Cause: O2 Poisoning. Action: Repeat with rigorous degassing. O2Check->DegasFail Yes CatCheck Cause: Catalyst Deactivation by Phenol. Action: Switch to SPhos-Pd-G2 or Protect Phenol (Route B). O2Check->CatCheck No Byproduct Major Byproduct: Biaryl Homocoupling? SM_No->Byproduct BoronicExcess Cause: Excess Boronic Acid/O2. Action: Reduce Boronic Acid eq. to 1.05 and improve degassing. Byproduct->BoronicExcess Yes WorkupIssue Cause: Product lost in Aqueous phase. Action: Check aqueous layer pH. Adjust to 6.5 and re-extract. Byproduct->WorkupIssue No

Figure 2: Troubleshooting decision tree for the Suzuki coupling of hydroxypyridines.

Analytical Validation

Successful synthesis should be validated against the following expected data:

  • Physical State: Off-white to pale yellow solid.[1]

  • ¹H NMR (400 MHz, DMSO-d₆):

    • 
       10.1 (s, 1H, -OH)[1]
      
    • 
       8.45 (d, 1H, Py-H2)[1]
      
    • 
       8.20 (d, 1H, Py-H6)[1]
      
    • 
       7.50–7.30 (m, 4H, Ar-H + Py-H4).[1] Look for characteristic multiplet splitting due to Fluorine coupling.[1]
      
  • MS (ESI): Calculated for

    
    
    
    
    
    ; Found 190.1.[1]

References

  • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] Link[1]

  • Li, J. J. (2014).[1] Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer.[1] (Refer to Suzuki-Miyaura Coupling section for general catalytic cycles).

  • Heller, B., & Schlüter, A. D. (2004).[1] Synthesis of 3,5-Diarylpyridines by Suzuki Cross-Coupling. Journal of Organic Chemistry. (Provides context on pyridine solubility and catalyst choice).

  • Vertex Pharmaceuticals. (2015).[1] Patent WO2015094913A1: Fluorophenyl pyrazol compounds.[1] (Describes analogous workup conditions for fluorophenyl-substituted heteroaromatics). Link

  • MDPI Molecules. (2017).[1] Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling. Molecules, 22(2), 190.[1][3] (Validates the use of Pd(PPh3)4 and Pd(dppf)Cl2 for aminopyridines/hydroxypyridines). Link

Sources

Application Notes and Protocols for Antimicrobial Evaluation of 5-(3-Fluorophenyl)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Rationale for Investigating 5-(3-Fluorophenyl)pyridin-3-ol as a Novel Antimicrobial Agent

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of new chemical entities with novel mechanisms of action. The pyridine nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile chemical properties and biological activities.[1][2] Pyridine derivatives have demonstrated a broad spectrum of pharmacological effects, including significant antimicrobial, antiviral, and antitumor properties.[2] The inherent basicity of the pyridine ring can improve the water solubility of a molecule, a key feature for drug development.[1][2]

This document provides a comprehensive guide for the investigation of 5-(3-Fluorophenyl)pyridin-3-ol , a novel compound with significant potential as an antimicrobial agent. The rationale for its investigation is built upon the established bioactivity of its constituent chemical motifs:

  • The Pyridin-3-ol Core: The hydroxyl group at the 3-position can act as a crucial hydrogen bond donor and acceptor, facilitating interactions with biological targets. The formation of pyridin-3-ols has been studied in various chemical systems, indicating its relevance in molecular transformations.[3][4]

  • The Fluorophenyl Substituent: The incorporation of a fluorine atom into a phenyl ring is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[5] The presence of a fluorophenyl group has been associated with potent antimicrobial activity in various heterocyclic compounds.[1][6]

  • Combined Potential: The synergistic combination of these structural features in 5-(3-Fluorophenyl)pyridin-3-ol suggests a high probability of interesting biological activity. The antibacterial activity of pyridine derivatives is often dependent on their specific structure and substituents.[7]

These application notes will guide the researcher through a logical, stepwise process to characterize the antimicrobial profile of 5-(3-Fluorophenyl)pyridin-3-ol, from initial screening to more in-depth mechanistic studies. The protocols provided are based on established, robust methodologies to ensure data integrity and reproducibility.

Part 1: Initial Screening for Antimicrobial Activity

The first step in evaluating a novel compound is to determine if it possesses any intrinsic antimicrobial activity and to quantify this activity. The Minimum Inhibitory Concentration (MIC) is the primary metric for this purpose.[8]

Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

The broth microdilution assay is a standardized method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[8][9] This method is efficient for screening against a panel of clinically relevant bacterial and fungal strains.

Causality Behind Experimental Choices:

  • Broth Microdilution: This method is preferred for initial screening due to its high-throughput nature, allowing for the simultaneous testing of multiple concentrations and strains in a 96-well plate format. It also provides a quantitative result (the MIC value).[8]

  • Choice of Microorganisms: A representative panel should include Gram-positive bacteria (e.g., Staphylococcus aureus, Enterococcus faecalis), Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), and a yeast (e.g., Candida albicans). Including both susceptible and resistant strains (e.g., MRSA) is crucial for understanding the potential spectrum of activity.

  • McFarland Standard: Standardizing the initial inoculum density is critical for the reproducibility of MIC results. A 0.5 McFarland standard ensures a consistent starting number of bacteria.[9]

  • Positive and Negative Controls: These are essential for validating the assay. The positive control (no compound) ensures the bacteria are viable and growing, while the negative control (no bacteria) confirms the sterility of the medium.

Experimental Protocol: Broth Microdilution Assay

  • Preparation of Bacterial Inoculum:

    • Aseptically select 3-5 isolated colonies of the test microorganism from a fresh agar plate.

    • Inoculate the colonies into a tube containing a suitable broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

    • Incubate the culture at 35-37°C until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this standardized suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.[9]

  • Preparation of 5-(3-Fluorophenyl)pyridin-3-ol Dilutions:

    • Prepare a stock solution of the compound in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).

    • In a 96-well microtiter plate, perform two-fold serial dilutions of the compound in the appropriate broth medium to achieve the desired concentration range (e.g., 256 µg/mL to 0.5 µg/mL).

  • Inoculation and Incubation:

    • Add the diluted bacterial inoculum to each well containing the compound dilutions.

    • Include a positive control (inoculum in broth without the compound) and a negative control (broth only).

    • Seal the plate and incubate at 35-37°C for 16-20 hours.

  • Determination of MIC:

    • Following incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of 5-(3-Fluorophenyl)pyridin-3-ol at which there is no visible growth.[8][9]

Data Presentation: Example MIC Data Table

MicroorganismStrain TypeMIC of 5-(3-Fluorophenyl)pyridin-3-ol (µg/mL)
Staphylococcus aureusATCC 292138
Staphylococcus aureusMRSA BAA-171716
Escherichia coliATCC 2592232
Pseudomonas aeruginosaATCC 27853>64
Candida albicansATCC 9002832

Part 2: Determining Bactericidal vs. Bacteriostatic Activity

Once an inhibitory effect is established, it is crucial to determine whether the compound kills the bacteria (bactericidal) or merely prevents their growth (bacteriostatic). This is achieved by determining the Minimum Bactericidal Concentration (MBC).

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.[8]

Causality Behind Experimental Choices:

  • Subculturing from MIC wells: This is a direct extension of the MIC assay. By plating the contents of the clear wells from the MIC plate onto agar, we can determine if the bacteria were killed or just inhibited.

  • Agar Plates: A non-selective agar medium allows for the recovery and growth of any viable bacteria remaining after exposure to the compound.

  • Quantification of Viability: Counting the colonies on the MBC plates allows for a quantitative assessment of the killing activity and a direct comparison to the initial inoculum size.

Experimental Protocol: MBC Assay

  • Following MIC Determination:

    • Select the wells from the MIC plate that show no visible growth (i.e., at and above the MIC).

    • Mix the contents of each well thoroughly.

  • Subculturing:

    • Aseptically transfer a fixed volume (e.g., 10 µL) from each selected well onto a fresh, non-selective agar plate (e.g., Tryptic Soy Agar).

    • Streak the inoculum evenly across the surface of the plate.

  • Incubation:

    • Incubate the agar plates at 35-37°C for 18-24 hours.

  • Determination of MBC:

    • After incubation, count the number of colonies on each plate.

    • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum.

Data Presentation: Example MBC Data Table

MicroorganismMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
Staphylococcus aureus8162Bactericidal
Escherichia coli32>64>2Bacteriostatic

Part 3: Preliminary Assessment of Cytotoxicity

A promising antimicrobial agent should exhibit selective toxicity against microbial cells while having minimal effect on host cells. A preliminary cytotoxicity assay is a critical step in the early-stage evaluation of a new compound.

MTT Assay for Mammalian Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Causality Behind Experimental Choices:

  • Use of a Standard Cell Line: A well-characterized cell line (e.g., HEK293 - human embryonic kidney cells, or HepG2 - human liver cancer cells) provides a reproducible model for assessing general cytotoxicity.

  • MTT Reagent: The conversion of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells is a reliable and quantifiable indicator of cell viability.

  • Dose-Response Curve: Testing a range of concentrations of the compound allows for the determination of the CC₅₀ (the concentration that causes 50% cytotoxicity), providing a key quantitative measure of toxicity.

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Culture:

    • Culture a suitable mammalian cell line in appropriate medium (e.g., DMEM with 10% FBS) in a humidified incubator at 37°C with 5% CO₂.

    • Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of 5-(3-Fluorophenyl)pyridin-3-ol in the cell culture medium.

    • Remove the old medium from the cells and add the medium containing the various concentrations of the compound.

    • Include a vehicle control (cells treated with the same concentration of DMSO as the highest compound concentration) and a positive control for toxicity (e.g., doxorubicin).

  • Incubation:

    • Incubate the plate for 24-48 hours.

  • MTT Assay:

    • Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

    • Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration to determine the CC₅₀ value.

Data Presentation: Selectivity Index

The selectivity index (SI) is a crucial parameter for evaluating the therapeutic potential of an antimicrobial compound. It is calculated as the ratio of the cytotoxicity to the antimicrobial activity.

SI = CC₅₀ / MIC

A higher SI value indicates greater selectivity for the microbial target over host cells.

ParameterValue (µg/mL)
MIC (S. aureus)8
CC₅₀ (HEK293 cells)>128
Selectivity Index (SI) >16

Part 4: Visualizing the Experimental Workflow

A clear understanding of the experimental sequence is vital for proper execution and interpretation.

G cluster_0 Phase 1: Activity Screening cluster_1 Phase 2: Mode of Action cluster_2 Phase 3: Safety Profile Compound 5-(3-Fluorophenyl)pyridin-3-ol Stock Solution MIC Broth Microdilution Assay (Determine MIC) Compound->MIC Cytotox MTT Assay on Mammalian Cells Compound->Cytotox MIC_Data MIC Values vs. Panel of Microbes MIC->MIC_Data MBC MBC Assay (Subculture from MIC plate) MIC->MBC SI_Data Selectivity Index (SI) (CC50 / MIC) MIC_Data->SI_Data MBC_Data MBC/MIC Ratio (Bactericidal vs. Bacteriostatic) MBC->MBC_Data Cytotox->SI_Data

Sources

Application Notes & Protocols: 5-(3-Fluorophenyl)pyridin-3-ol as a Molecular Probe for Receptor Binding Studies

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for the application of 5-(3-Fluorophenyl)pyridin-3-ol as a high-affinity molecular probe for studying nicotinic acetylcholine receptors (nAChRs), with a particular focus on the α4β2 subtype. The α4β2 nAChR is a ligand-gated ion channel of significant interest in neuroscience, implicated in cognitive processes, reward pathways, and the pathophysiology of nicotine addiction and various neurological disorders.[1][2][3] The unique structural features of 5-(3-Fluorophenyl)pyridin-3-ol, including its pyridinol core and fluorophenyl moiety, make it an excellent candidate for both detailed in vitro binding characterization and in vivo imaging via Positron Emission Tomography (PET) when labeled with Fluorine-18. This guide offers field-proven, step-by-step protocols for receptor binding assays, data analysis, and considerations for translational studies, designed for researchers in pharmacology, medicinal chemistry, and drug development.

Introduction to 5-(3-Fluorophenyl)pyridin-3-ol

Molecular probes are indispensable tools for quantifying receptor pharmacology, enabling the determination of binding affinity, receptor density, and the screening of novel therapeutic compounds.[4][5] 5-(3-Fluorophenyl)pyridin-3-ol has been designed based on established structure-activity relationships for ligands targeting the α4β2 nAChR, the most abundant nicotinic receptor subtype in the human brain.[2][3]

Causality of Molecular Design:

  • Pyridinol Core: The pyridine ring and hydroxyl group are critical pharmacophoric elements that engage in key hydrogen bonding and π-π stacking interactions within the orthosteric binding site of the nAChR, located at the interface between α4 and β2 subunits.[6]

  • 3-Fluorophenyl Group: This moiety enhances binding affinity and selectivity. Critically, the presence of a fluorine atom provides a strategic position for radiolabeling with ¹⁸F, a positron-emitting isotope with ideal characteristics for PET imaging (t½ = 109.8 min), without significantly altering the molecule's pharmacological profile.[7][8]

This dual utility allows for a seamless "bench-to-bedside" research trajectory, where initial in vitro findings can be directly translated to in vivo studies in animal models and potentially human subjects.

Physicochemical Properties
PropertyValue (Predicted)Significance in Receptor Studies
Molecular Formula C₁₁H₈FNODefines the compound's elemental composition.
Molecular Weight 189.19 g/mol Low molecular weight favors good membrane permeability and blood-brain barrier penetration.
cLogP 2.1 - 2.5Optimal lipophilicity for CNS targets; balances aqueous solubility with membrane crossing.
Topological Polar Surface Area (TPSA) 42.1 ŲContributes to favorable blood-brain barrier penetration.
Hydrogen Bond Donors/Acceptors 1 / 2Dictates potential interactions within the receptor binding pocket.
Target Receptor: The α4β2 Nicotinic Acetylcholine Receptor

The α4β2 nAChR is a pentameric ion channel that opens upon binding the neurotransmitter acetylcholine, allowing the influx of cations like Na⁺ and Ca²⁺.[9][10] This influx leads to neuronal depolarization and the modulation of neurotransmitter release. These receptors exist in two primary stoichiometries—(α4)₂(β2)₃ and (α4)₃(β2)₂—which exhibit different sensitivities to agonists and antagonists.[2][10] Understanding how a probe interacts with these subtypes is crucial for elucidating its precise neuropharmacological effects.

nAChR_Signaling cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Neuron Probe 5-(3-Fluorophenyl)pyridin-3-ol (or Acetylcholine) Receptor α4β2 nAChR Probe->Receptor Binds to Orthosteric Site IonChannel Ion Channel Opens Receptor->IonChannel Conformational Change Cations Na⁺ / Ca²⁺ Influx IonChannel->Cations Depolarization Membrane Depolarization Cations->Depolarization Response Cellular Response (e.g., Action Potential, Neurotransmitter Release) Depolarization->Response In_Vitro_Workflow cluster_prep Biological Preparation cluster_assays Binding Assays cluster_analysis Data Analysis cell_culture 1. Culture Cells (e.g., HEK293 expressing h-α4β2) harvest 2. Harvest Cells cell_culture->harvest homogenize 3. Homogenize & Centrifuge harvest->homogenize membrane_prep 4. Isolate Membrane Pellet homogenize->membrane_prep saturation 5a. Saturation Assay (Varying [Radioligand]) membrane_prep->saturation competition 5b. Competition Assay (Fixed Radioligand + Varying [Probe]) membrane_prep->competition scatchard 6a. Scatchard Analysis saturation->scatchard cheng_prusoff 6b. Cheng-Prusoff Calculation competition->cheng_prusoff kd_bmax 7a. Determine Kd & Bmax scatchard->kd_bmax ki 7b. Determine Ki cheng_prusoff->ki

Fig 2. Experimental workflow for in vitro characterization of the molecular probe.
Protocol: Membrane Preparation from Transfected Cell Lines

Rationale: Using a stable cell line (e.g., HEK293 or CHO) expressing the human α4β2 nAChR ensures a consistent and high-density source of the target receptor, minimizing variability between experiments.

Materials:

  • Cell Scrapers

  • Homogenization Buffer: 50 mM Tris-HCl, 1 mM EDTA, pH 7.4, chilled to 4°C.

  • Protease Inhibitor Cocktail (e.g., Sigma-Aldrich P8340)

  • Dounce homogenizer or equivalent

  • High-speed refrigerated centrifuge

Procedure:

  • Cell Culture: Grow HEK293 cells stably transfected with human α4 and β2 subunits to ~90% confluency in T-175 flasks.

  • Harvesting: Aspirate the culture medium. Wash the cell monolayer twice with ice-cold PBS. Add 5 mL of ice-cold PBS and gently dislodge the cells using a cell scraper. Pool the cell suspension into a 50 mL conical tube.

  • Centrifugation: Pellet the cells by centrifuging at 1,000 x g for 5 minutes at 4°C. Discard the supernatant.

  • Homogenization: Resuspend the cell pellet in 10 volumes of ice-cold Homogenization Buffer containing a protease inhibitor cocktail. Homogenize the suspension with 15-20 strokes in a Dounce homogenizer on ice.

    • Expert Insight: The protease inhibitor cocktail is critical to prevent degradation of the receptor by endogenous proteases released during cell lysis, ensuring the integrity of the binding sites.

  • Membrane Pelleting: Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C. [11]The resulting pellet contains the cell membranes.

  • Washing: Discard the supernatant. Resuspend the pellet in fresh, ice-cold Homogenization Buffer and repeat the centrifugation (Step 5). This step removes cytosolic proteins that may interfere with the assay.

  • Final Preparation: Resuspend the final membrane pellet in Assay Buffer (see below) to a protein concentration of 0.5-1.0 mg/mL, determined by a BCA or Bradford protein assay. Aliquot and store at -80°C until use.

Protocol: Saturation Binding Assay

Objective: To determine the equilibrium dissociation constant (Kd) and the maximum receptor density (Bmax) of the radiolabeled probe ([³H]- or [¹⁸F]-5-(3-Fluorophenyl)pyridin-3-ol).

Materials:

  • Radiolabeled Probe Stock Solution (e.g., [³H]-5-(3-Fluorophenyl)pyridin-3-ol)

  • Membrane preparation (from Protocol 2.1)

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Non-specific Binding (NSB) Ligand: A high concentration (10 µM) of a known, non-radioactive α4β2 ligand (e.g., nicotine or unlabeled probe).

  • 96-well plates, glass fiber filters (e.g., Whatman GF/B), and a cell harvester.

  • Scintillation fluid and a liquid scintillation counter.

Procedure:

  • Assay Setup: Prepare a series of dilutions of the radiolabeled probe in Assay Buffer, typically ranging from 0.01 to 10 times the expected Kd (e.g., 0.1 nM to 30 nM).

  • Plate Configuration: In a 96-well plate, set up triplicate wells for each concentration:

    • Total Binding: 50 µL Assay Buffer + 50 µL Radioligand Dilution + 100 µL Membrane Preparation.

    • Non-specific Binding (NSB): 50 µL NSB Ligand + 50 µL Radioligand Dilution + 100 µL Membrane Preparation.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

    • Expert Insight: The incubation time should be determined empirically through kinetic association/dissociation experiments to ensure equilibrium is reached. [12]4. Harvesting: Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold Assay Buffer to remove unbound radioligand. [11]5. Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation fluid, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

Data Analysis: Saturation and Scatchard Plot
  • Calculate Specific Binding: For each radioligand concentration, calculate the average specific binding:

    • Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM)

  • Convert to Molar Units: Convert CPM to fmol or pmol using the specific activity of the radioligand.

  • Saturation Curve: Plot Specific Binding (Y-axis) against the concentration of the radioligand (X-axis). Fit the data using a non-linear regression model ("one-site binding hyperbola") in software like GraphPad Prism. This will directly yield the Kd and Bmax values.

  • Scatchard Analysis: For a linear representation, construct a Scatchard plot. [13][14] * Y-axis: Bound/Free Radioligand

    • X-axis: Bound Radioligand

    • The plot should yield a straight line where:

      • Slope = -1/Kd

      • X-intercept = Bmax

    • Trustworthiness: A linear Scatchard plot is indicative of a single, non-cooperative binding site. [14][15]A curved plot may suggest multiple binding sites or cooperativity, requiring more complex models. [15]

      [Radioligand] (nM) Total Binding (fmol) NSB (fmol) Specific Binding (fmol) Bound/Free
      0.2 35 5 30 150
      0.5 70 10 60 120
      1.0 115 15 100 100
      2.5 195 25 170 68
      5.0 260 40 220 44
      10.0 320 60 260 26

      | 20.0 | 360 | 100 | 260 | 13 |

Table 1: Example data from a saturation binding experiment.

Protocol: Competition Binding Assay

Objective: To determine the inhibition constant (Ki) of the unlabeled probe (or any test compound) by measuring its ability to displace a known radioligand from the α4β2 nAChR.

Procedure:

  • Assay Setup: Prepare a series of dilutions of the unlabeled test compound (e.g., 10⁻¹¹ M to 10⁻⁵ M).

  • Plate Configuration: In a 96-well plate, add in order:

    • 50 µL Assay Buffer

    • 50 µL of the unlabeled compound dilution

    • 50 µL of a fixed concentration of a known α4β2 radioligand (e.g., [³H]-Epibatidine at its Kd concentration).

    • 50 µL of Membrane Preparation.

  • Controls: Include wells for Total Binding (no unlabeled compound) and NSB (excess of a known ligand).

  • Incubation & Harvesting: Follow steps 3-5 from the Saturation Binding Protocol (2.2).

  • Data Analysis: Plot the percentage of specific binding (Y-axis) against the log concentration of the unlabeled compound (X-axis). Use non-linear regression ("log(inhibitor) vs. response") to determine the IC₅₀, which is the concentration of the unlabeled compound that inhibits 50% of the specific binding of the radioligand.

Data Analysis: Cheng-Prusoff Equation

Rationale: The IC₅₀ value is dependent on the concentration of the radioligand used in the assay. To determine the intrinsic affinity of the inhibitor (Ki), which is a constant, the Cheng-Prusoff equation must be applied. [16] Equation: Ki = IC₅₀ / (1 + ([L]/Kd))

Where:

  • Ki: Inhibition constant of the test compound.

  • IC₅₀: Concentration of the test compound that inhibits 50% of specific binding.

  • [L]: Concentration of the radioligand used in the assay.

  • Kd: Dissociation constant of the radioligand for the receptor (determined from saturation assays).

Expert Insight: This calculation is fundamental for comparing the potencies of different compounds across various experiments or laboratories. [17][18]

Application in In Vivo PET Imaging

The presence of fluorine allows for the synthesis of [¹⁸F]-5-(3-Fluorophenyl)pyridin-3-ol for in vivo receptor occupancy and distribution studies using PET. [19]

In_Vivo_Workflow cluster_synthesis Radiotracer Preparation cluster_imaging PET Imaging Study cluster_analysis Image Analysis cyc 1. Produce [¹⁸F]Fluoride (Cyclotron) synth 2. Radiosynthesis of [¹⁸F]-Probe cyc->synth qc 3. Quality Control (Purity, Specific Activity) synth->qc inject 5. Inject [¹⁸F]-Probe (Intravenous) qc->inject animal 4. Anesthetize Animal (e.g., Rodent, NHP) animal->inject scan 6. Dynamic PET Scan (e.g., 90 min) inject->scan recon 7. Image Reconstruction scan->recon roi 8. Region of Interest (ROI) Analysis (e.g., Thalamus, Cortex) recon->roi modeling 9. Kinetic Modeling roi->modeling bp 10. Quantify Binding Potential (BP_ND) modeling->bp

Fig 3. General workflow for an in vivo PET imaging study using the ¹⁸F-labeled probe.
Protocol: PET Imaging in a Rodent Model

Objective: To visualize and quantify the distribution of α4β2 nAChRs in the brain.

Procedure:

  • Radiosynthesis: Synthesize [¹⁸F]-5-(3-Fluorophenyl)pyridin-3-ol via nucleophilic substitution on a suitable precursor (e.g., a nitro- or trimethylammonium-substituted precursor). Purify using HPLC and formulate for injection. [8]2. Animal Preparation: Anesthetize a rat or mouse with isoflurane. Place the animal in the PET scanner and maintain anesthesia and body temperature throughout the scan.

  • Radiotracer Administration: Administer a bolus injection of the [¹⁸F]-probe (typically 5-10 MBq) via a tail vein catheter.

  • Dynamic Scan: Acquire PET data continuously for 60-90 minutes.

  • Image Analysis:

    • Reconstruct the dynamic PET images.

    • Co-register the PET images with a structural MRI or a brain atlas.

    • Define regions of interest (ROIs) in areas known to have high α4β2 expression (e.g., thalamus) and low expression (e.g., cerebellum, used as a reference region).

    • Generate time-activity curves (TACs) for each ROI.

    • Use kinetic modeling (e.g., Simplified Reference Tissue Model) to calculate the non-displaceable binding potential (BPND), an index of receptor density and affinity.

Validation: To confirm binding specificity, a blocking study should be performed. Pre-administer a high dose of an unlabeled α4β2 ligand (e.g., nicotine) 30 minutes before injecting the [¹⁸F]-probe. A significant reduction in the BPND in the target regions confirms that the probe is binding specifically to the α4β2 nAChR. [20][21]

References

  • Tran, P., Moccia, M., Wang, X., et al. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. European Journal of Medicinal Chemistry. Available at: [Link]

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  • Nelson, M. E., et al. (n.d.). α4β2 Nicotinic Acetylcholine Receptors: RELATIONSHIPS BETWEEN SUBUNIT STOICHIOMETRY AND FUNCTION AT THE SINGLE CHANNEL LEVEL. NIH. Available at: [Link]

  • Leff, P., & Dougall, I. G. (n.d.). The determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations. PubMed. Available at: [Link]

  • BME 221. (2023). Scatchard Analysis. YouTube. Available at: [Link]

  • Gao, M., et al. (n.d.). Radiosynthesis and preliminary PET evaluation of 18F-labeled 2-(1-(3-fluorophenyl)-2-oxo-5-(pyrimidin-2-yl)-1, 2-dihydropyridin-3-yl)benzonitrile for imaging AMPA receptors. PMC - PubMed Central. Available at: [Link]

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Application Note & Protocols: A Framework for Characterizing Novel Pyridin-3-ol Analogs in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Commentary:

The compound 5-(3-Fluorophenyl)pyridin-3-ol is not currently well-characterized in publicly available scientific literature, and as such, lacks an established biological target or mechanism of action. This guide, therefore, is designed to serve as a comprehensive framework for the initial characterization of this and other novel small molecules that share its pyridin-3-ol core structure. The pyridinyl scaffold is a privileged structure in medicinal chemistry, frequently found in kinase inhibitors.[1] For instance, derivatives of aminotrimethylpyridinol have been developed as selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4) for treating hepatocellular carcinoma.[2][3]

Given this precedent, we will proceed under the hypothetical premise that 5-(3-Fluorophenyl)pyridin-3-ol acts as an inhibitor of a critical intracellular signaling pathway, the PI3K/Akt pathway. This pathway is a central regulator of cell proliferation, survival, and metabolism and is frequently dysregulated in diseases like cancer, making it a prime target for therapeutic development.[4][5]

This document provides a logical, field-proven workflow to:

  • Assess Target Engagement: Determine if the compound inhibits the intended pathway node (p-Akt) within the cell.

  • Quantify Functional Outcomes: Measure the downstream cellular consequences of this inhibition, such as effects on cell viability and apoptosis.

This systematic approach ensures that researchers can rigorously validate the biological activity of novel compounds, a critical step in any drug discovery or chemical biology campaign.[6][7]

Section 1: Principle of Analysis & Pathway Overview

The PI3K/Akt/mTOR signaling cascade is a crucial intracellular pathway that translates extracellular signals from growth factors and hormones into a cellular response.[8] Upon activation by upstream signals like receptor tyrosine kinases (RTKs), Phosphoinositide 3-kinase (PI3K) phosphorylates PIP2 to generate PIP3.[5] This recruits the serine/threonine kinase Akt to the cell membrane, where it is subsequently phosphorylated and activated.[4] Activated Akt then phosphorylates a multitude of downstream substrates, leading to increased cell proliferation, growth, and survival, primarily by inhibiting apoptosis.[4][9] Dysregulation of this pathway is a hallmark of many cancers.

Our hypothetical compound, 5-(3-Fluorophenyl)pyridin-3-ol, is postulated to inhibit a kinase within this pathway, leading to a reduction in Akt phosphorylation and subsequent downstream effects. The following protocols are designed to test this hypothesis.

PI3K_Akt_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt pAkt p-Akt (Active) Akt->pAkt Downstream Downstream Effectors pAkt->Downstream Activates Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor 5-(3-Fluorophenyl) pyridin-3-ol (Hypothetical Target) Inhibitor->PI3K Inhibits

Caption: Hypothetical mechanism of 5-(3-Fluorophenyl)pyridin-3-ol targeting the PI3K/Akt pathway.

Section 2: Experimental Workflow Overview

The characterization of a novel compound follows a multi-step, hierarchical process. We begin with a direct measure of target engagement and then proceed to broader functional assays. This ensures that any observed phenotype (e.g., cell death) can be confidently linked to the on-target activity of the compound.

Workflow cluster_assays Assay Execution cluster_analysis Data Analysis start Start: Select Cancer Cell Line (e.g., MCF-7, U87-MG) plate Plate Cells for Each Assay start->plate treat_wb Treat with Compound (Dose-Response, 4-24h) plate->treat_wb treat_via Treat with Compound (Dose-Response, 48-72h) plate->treat_via treat_apop Treat with Compound (Dose-Response, 24-48h) plate->treat_apop wb Western Blot for p-Akt / Total Akt treat_wb->wb via MTS Viability Assay treat_via->via apop Caspase-3/7 Glo Assay treat_apop->apop analyze_wb Quantify Band Density (p-Akt / Total Akt Ratio) wb->analyze_wb analyze_via Calculate % Viability Determine IC50 via->analyze_via analyze_apop Measure Luminescence (Fold-Change vs. Vehicle) apop->analyze_apop end Conclusion: Correlate Target Engagement with Cellular Phenotype analyze_wb->end analyze_via->end analyze_apop->end

Caption: Overall experimental workflow for compound characterization.

Section 3: Protocol 1 - Cellular Target Engagement (Western Blot for p-Akt)

Objective: To determine if 5-(3-Fluorophenyl)pyridin-3-ol inhibits the phosphorylation of Akt at Serine 473 (a key activation site) in a dose-dependent manner.

Rationale: A direct measurement of the phosphorylation status of a target protein is the gold standard for confirming cellular target engagement of a kinase inhibitor.[10] We measure the ratio of phosphorylated Akt (p-Akt) to total Akt to control for variations in protein loading.[11] The use of phosphatase and protease inhibitors during cell lysis is critical to preserve the phosphorylation state of the proteins.[12]

Materials:

  • Cancer cell line with active PI3K/Akt signaling (e.g., MCF-7, U87-MG)

  • Complete growth medium (e.g., DMEM + 10% FBS)

  • 5-(3-Fluorophenyl)pyridin-3-ol stock solution (e.g., 10 mM in DMSO)

  • RIPA Lysis Buffer supplemented with protease and phosphatase inhibitor cocktails

  • BCA Protein Assay Kit

  • SDS-PAGE gels, buffers, and electrophoresis equipment

  • PVDF membrane and transfer apparatus

  • Blocking Buffer: 5% (w/v) Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST)

  • Primary Antibodies: Rabbit anti-p-Akt (Ser473), Rabbit anti-Total Akt

  • Secondary Antibody: HRP-conjugated Goat anti-Rabbit IgG

  • Enhanced Chemiluminescence (ECL) substrate

Step-by-Step Methodology:

  • Cell Plating: Seed 1-2 x 10^6 cells into 6-well plates and allow them to adhere overnight.

  • Serum Starvation (Optional but Recommended): To reduce basal p-Akt levels, replace the growth medium with a serum-free medium for 4-6 hours.[12]

  • Compound Treatment: Prepare serial dilutions of the compound in a serum-free or low-serum medium. Treat cells for a predetermined time (e.g., 2, 6, or 24 hours). Include a vehicle control (e.g., 0.1% DMSO).

  • Cell Lysis: Aspirate the medium, wash cells once with ice-cold PBS, and add 100-150 µL of ice-cold RIPA buffer to each well. Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.

  • Lysate Clarification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation & Gel Electrophoresis: Normalize the protein concentration for all samples. Add 4x Laemmli sample buffer and boil at 95°C for 5 minutes. Load 20-30 µg of protein per lane onto an SDS-PAGE gel and run according to standard procedures.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane in 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibody (e.g., anti-p-Akt, diluted 1:1000 in 5% BSA/TBST) overnight at 4°C with gentle agitation.[13]

  • Washing: Wash the membrane 3 times for 5 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibody (diluted in 5% BSA/TBST) for 1 hour at room temperature.

  • Detection: Wash the membrane again as in step 11. Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the blot can be stripped and re-probed with an antibody for total Akt.

Section 4: Protocol 2 - Cellular Viability (MTS Assay)

Objective: To quantify the effect of 5-(3-Fluorophenyl)pyridin-3-ol on cell metabolic activity, which serves as an indicator of cell viability and proliferation.[14]

Rationale: The MTS assay is a colorimetric method used to assess cell viability.[15] Viable cells with active metabolism convert the MTS tetrazolium salt into a purple formazan product.[14] The amount of formazan produced is proportional to the number of living cells, allowing for the calculation of an IC50 value (the concentration of compound that inhibits cell growth by 50%).[14][16]

Materials:

  • Cells and growth medium

  • Compound stock solution

  • 96-well clear-bottom cell culture plates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution)

  • Microplate reader capable of measuring absorbance at 490-500 nm

Step-by-Step Methodology:

  • Cell Plating: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL) and allow them to adhere overnight.[17]

  • Compound Treatment: Prepare a 2x concentration serial dilution of the compound in the culture medium. Remove the old medium from the plate and add 100 µL of the compound dilutions. Include vehicle control wells and "medium only" blank wells.

  • Incubation: Incubate the plate for the desired duration (typically 48-72 hours) at 37°C in a humidified incubator.

  • MTS Reagent Addition: Add 20 µL of MTS reagent directly to each well.[18]

  • Incubation: Incubate for 1-4 hours at 37°C. The incubation time should be optimized to ensure the absorbance values are within the linear range of the instrument.

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the "medium only" blank wells from all other wells.[15]

    • Calculate the percentage of viability for each concentration relative to the vehicle control: % Viability = (Absorbance_Treated / Absorbance_Vehicle) * 100[15]

    • Plot the % Viability against the log of the compound concentration and use non-linear regression (sigmoidal dose-response) to determine the IC50 value.

Parameter Example Value Description
Cell Line MCF-7Breast adenocarcinoma
Seeding Density 8,000 cells/wellOptimized for log-phase growth over 72h
Treatment Time 72 hoursAllows for multiple cell doublings
IC50 1.5 µM (Hypothetical)Concentration for 50% inhibition of viability

Section 5: Protocol 3 - Apoptosis Induction (Caspase-3/7 Assay)

Objective: To determine if the reduction in cell viability observed in the MTS assay is due to the induction of apoptosis.

Rationale: A key mechanism of action for many anti-cancer drugs is the induction of programmed cell death, or apoptosis.[4] A hallmark of apoptosis is the activation of executioner caspases, specifically caspase-3 and caspase-7.[19] This assay uses a proluminescent substrate containing the DEVD peptide, which is specifically cleaved by activated caspase-3/7 to release aminoluciferin, generating a quantifiable light signal.[20][21]

Materials:

  • Cells and growth medium

  • Compound stock solution

  • 96-well opaque-walled cell culture plates

  • Luminescent caspase-3/7 assay kit (e.g., Caspase-Glo® 3/7 Assay)

  • Luminometer

Step-by-Step Methodology:

  • Cell Plating: Seed cells into a 96-well opaque-walled plate at the same density as the MTS assay.

  • Compound Treatment: Treat cells with a serial dilution of the compound for a period shorter than the viability assay (e.g., 24-48 hours), as apoptosis precedes secondary necrosis. Include a vehicle control and a positive control (e.g., Staurosporine).

  • Reagent Preparation & Addition: Prepare the caspase-glo reagent according to the manufacturer's instructions. Allow the plate and reagent to equilibrate to room temperature. Add 100 µL of reagent to each well.

  • Incubation: Mix the plate on a plate shaker for 30 seconds and then incubate at room temperature for 1-3 hours, protected from light.

  • Luminescence Reading: Measure the luminescence using a plate reader.

  • Data Analysis:

    • Subtract the average luminescence from "no-cell" control wells.

    • Calculate the fold-change in caspase activity relative to the vehicle control: Fold Change = Luminescence_Treated / Luminescence_Vehicle

    • Plot the fold-change against the compound concentration.

Parameter Example Value Description
Cell Line MCF-7Breast adenocarcinoma
Treatment Time 24 hoursOptimal window for detecting caspase activation
Positive Control 1 µM StaurosporinePotent, non-specific kinase inhibitor known to induce apoptosis
Peak Activity 5-fold increase (Hypothetical)Indicates significant induction of apoptosis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.